molecular formula C13H18BClO2 B6318570 2-(2-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246825-67-0

2-(2-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6318570
CAS No.: 2246825-67-0
M. Wt: 252.55 g/mol
InChI Key: XONBUNTVWKJWBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, often referred to as CMPD, is a boron-containing organic compound that has a wide range of applications in organic synthesis. It is a versatile reagent that has been used in a variety of fields, including pharmaceuticals, biochemistry, and materials science. CMPD is also used as a catalyst in several industrial processes, such as the production of pharmaceuticals, agrochemicals, and polymers.

Scientific Research Applications

CMPD has been used in a variety of scientific research applications, including the synthesis of novel compounds and the study of enzyme reactions. It has also been used in the synthesis of complex organic compounds, such as polymers and pharmaceuticals. Additionally, CMPD has been used in the study of enzyme reactions, as it can act as an inhibitor of certain enzymes. This can be used to study the mechanism of action of these enzymes, as well as their physiological and biochemical effects.

Mechanism of Action

Target of Action

Related compounds such as isophthalic acid, 2-chloro-5-methylphenyl isohexyl ester and 2-chloro-5-methylphenol have been identified, which might suggest similar targets

Biochemical Pathways

It’s worth noting that related compounds have been used in the synthesis of other chemicals , suggesting that this compound may also be involved in complex biochemical reactions.

Pharmacokinetics

A related compound, 2-chloro-5-methylphenyl isocyanate, has been described as having high gastrointestinal absorption and being bbb permeant , which might suggest similar properties for this compound.

Advantages and Limitations for Lab Experiments

CMPD has several advantages when used in lab experiments. It is relatively inexpensive, and can be easily synthesized using readily available reagents. Additionally, it is a versatile reagent that can be used in a variety of fields, including pharmaceuticals, biochemistry, and materials science. However, CMPD is toxic and should be handled with caution. Additionally, its mechanism of action is not fully understood, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of CMPD. One potential application is the use of CMPD as a bioactive molecule for drug delivery. Additionally, CMPD could be used in the synthesis of novel compounds, such as polymers and pharmaceuticals. Additionally, CMPD could be used to study the mechanism of action of certain enzymes, as well as their physiological and biochemical effects. Finally, CMPD could be used in the study of protein-protein interactions, as it has been shown to interact with certain proteins.

Synthesis Methods

The synthesis of CMPD has been extensively studied, and several methods have been developed for its synthesis. The most commonly used method is the reaction of 2-chloro-5-methylphenol with 1,3-dioxane in the presence of a boron-containing catalyst, such as a boronic acid. This reaction is typically carried out at elevated temperatures, and the resulting product is a mixture of CMPD and other boron-containing compounds.

Properties

IUPAC Name

2-(2-chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO2/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONBUNTVWKJWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.